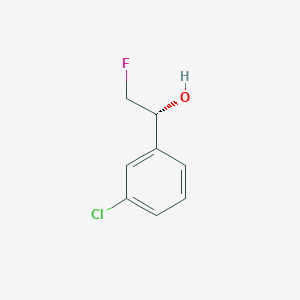

(1R)-1-(3-Chlorophenyl)-2-fluoroethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3-Chlorophenyl)-2-fluoroethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral alcohol that has a unique structure and properties, which make it a valuable tool in various areas of research. In

Scientific Research Applications

Environmental Monitoring and Remediation

Anaerobic Reductive Dechlorination for Environmental Tracing : One study explored the use of 1-Chloro-1-fluoroethene (1,1-CFE) as a reactive tracer for evaluating the anaerobic transformation of vinyl chloride (VC) in environmental samples, indicating the potential use of similar chloro-fluoro compounds in environmental monitoring and remediation processes (Pon & Semprini, 2004).

Pharmaceutical Synthesis

Enzymatic Synthesis of Chiral Intermediates : Another research highlighted the enzymatic process for preparing chiral alcohols, which are crucial intermediates in pharmaceutical synthesis. A specific ketoreductase was used for the bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, demonstrating the application of halogenated alcohols in synthesizing active pharmaceutical ingredients with high enantiomeric excess (Guo et al., 2017).

Chemical Sensing

Fluorimetric and Colorimetric Sensing : The development of triphenylamine-based fluorogenic probes for detecting Cu2+ ions through a colorimetric and turn-off fluorimetric response showcases the application of fluorinated compounds in designing sensitive and selective sensors for metal ions (Mahapatra et al., 2011).

Material Science

Fluorination Techniques for Material Modification : Research on microwave-assisted fluorination of 1-arylethanones to their corresponding 1-aryl-2-fluoroethanones underlines the significance of fluorinated compounds in modifying material properties. This process demonstrates the efficiency and environmental benefits of using fluorination for material science applications (Thvedt et al., 2009).

Optoelectronics

Photochromic and Fluorescence Switching : The use of polymethine dyes for reversible electrochemical fluorescence switching in the near-infrared (NIR) region highlights the application of fluorinated compounds in developing advanced optoelectronic devices. Such materials can be used for optical data storage, sensors, and switches, benefiting from the unique properties of fluorinated analogs (Seo et al., 2014).

properties

IUPAC Name |

(1R)-1-(3-chlorophenyl)-2-fluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIJUQCBPARCHN-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CF)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CF)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2960331.png)

![4-fluoro-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2960335.png)

![N-[2-(4-benzoylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2960337.png)

![4-[(6-Tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2960339.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2960340.png)

![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2960341.png)

![3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2960350.png)

![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960351.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2960354.png)